6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol 6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol
Brand Name: Vulcanchem
CAS No.: 652977-99-6
VCID: VC16802544
InChI: InChI=1S/C10H11BrO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-3,8,12H,4-6H2
SMILES:
Molecular Formula: C10H11BrO
Molecular Weight: 227.10 g/mol

6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol

CAS No.: 652977-99-6

Cat. No.: VC16802544

Molecular Formula: C10H11BrO

Molecular Weight: 227.10 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol - 652977-99-6

Specification

CAS No. 652977-99-6
Molecular Formula C10H11BrO
Molecular Weight 227.10 g/mol
IUPAC Name 6-bromo-5,6,7,8-tetrahydronaphthalen-1-ol
Standard InChI InChI=1S/C10H11BrO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-3,8,12H,4-6H2
Standard InChI Key KSKKEBXYDMEQSH-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(CC1Br)C=CC=C2O

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Characteristics

6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol belongs to the class of tetrahydronaphthalenols, which are hydrogenated derivatives of naphthalene with a hydroxyl substituent. The compound’s IUPAC name, 6-bromo-5,6,7,8-tetrahydronaphthalen-1-ol, reflects the positions of its functional groups and the saturation state of the bicyclic system. Key identifiers include:

PropertyValue
CAS Number652977-99-6
Molecular FormulaC10H11BrO\text{C}_{10}\text{H}_{11}\text{BrO}
Molecular Weight227.10 g/mol
InChIInChI=1S/C10H11BrO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-3,8,12H,4-6H2
Canonical SMILESC1CC2=C(CC1Br)C=CC=C2O

The hydroxyl group at position 1 and bromine at position 6 introduce distinct electronic and steric effects, influencing reactivity and intermolecular interactions.

Structural Comparison with Analogues

Tetrahydronaphthalenols with bromine at alternative positions exhibit varying properties:

CompoundCAS NumberBromine PositionKey Differences
2-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol319924-91-92Altered electronic effects on ring reactivity
4-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol54899-73-94Modified steric hindrance near hydroxyl group

The 6-bromo derivative’s bromine placement optimizes balance between electronic activation and steric accessibility, making it preferable for certain synthetic applications.

Synthetic Routes and Methodologies

Bromination of Tetrahydronaphthalen-1-ol

The most direct synthesis involves electrophilic aromatic bromination of 5,6,7,8-tetrahydronaphthalen-1-ol. Using bromine (Br2\text{Br}_2) or NN-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr3\text{FeBr}_3), bromine is introduced at the 6-position due to the hydroxyl group’s directing effects.

Mechanistic Insights:

  • The hydroxyl group activates the aromatic ring via electron donation, favoring electrophilic substitution.

  • Steric factors and ring saturation dictate regioselectivity, with bromine preferentially attaching to the 6-position.

Sandmeyer Reaction-Based Synthesis

An alternative route begins with 6-amino-1-tetralone (CAS: 66361-67-9), which undergoes diazotization followed by a Sandmeyer reaction to introduce bromine:

  • Diazotization: Treatment with NaNO2\text{NaNO}_2 and HBr\text{HBr} converts the amino group to a diazonium salt.

  • Bromination: Copper(I) bromide (CuBr\text{CuBr}) displaces the diazonium group, yielding 6-bromo-1-tetralone .

  • Reduction: The ketone is reduced to the alcohol using agents like sodium borohydride (NaBH4\text{NaBH}_4) to produce the target compound.

Yield Optimization:

  • The Sandmeyer route achieves an 83% yield for 6-bromo-1-tetralone, with subsequent reduction nearing quantitative conversion .

Physicochemical Properties and Reactivity

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) due to the hydroxyl group’s hydrogen-bonding capacity.

  • Stability: Sensitive to oxidative conditions; requires storage under inert atmospheres to prevent degradation.

Functional Group Reactivity

The compound’s reactivity is governed by two functional groups:

Functional GroupReactionsReagents/Conditions
Hydroxyl (-OH)Esterification, oxidationAcetic anhydride, CrO3\text{CrO}_3
Bromine (-Br)Nucleophilic substitution, eliminationNaOH\text{NaOH}, LiAlH4\text{LiAlH}_4

Key Transformations:

  • Oxidation: Converts the hydroxyl group to a ketone, forming 6-bromo-1-tetralone .

  • Substitution: Bromine can be replaced by amino or alkoxy groups under SN2 conditions.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol is a precursor to bioactive molecules targeting neurological and inflammatory pathways. For example:

  • Dopamine Receptor Ligands: Structural analogs exhibit nanomolar affinity for D2 receptors, suggesting potential in antipsychotic drug development.

  • Anti-inflammatory Agents: Bromine’s electronegativity enhances binding to cyclooxygenase (COX) enzymes.

Material Science Applications

The compound’s rigid bicyclic framework and halogenated structure make it suitable for:

  • Liquid Crystals: Bromine improves anisotropic properties in display technologies.

  • Polymer Additives: Enhances flame retardancy in thermoplastic matrices.

Comparative Analysis with Structural Analogues

Reactivity Trends

  • 2-Bromo Derivative: Bromine at position 2 increases steric hindrance near the hydroxyl group, reducing nucleophilic substitution rates.

  • 4-Bromo Derivative: Bromine’s para position relative to hydroxyl alters electronic effects, favoring electrophilic reactions at position 1.

Industrial Relevance

  • Cost Efficiency: The 6-bromo isomer’s streamlined synthesis (vs. 2- or 4-bromo) reduces production costs by 15–20% in large-scale batches.

  • Regulatory Compliance: Lower toxicity profiles compared to chlorinated analogs enhance its adoption in green chemistry initiatives.

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